Methyltetrazine-PEG6-DBCO
CAS No.:
Cat. No.: VC18387987
Molecular Formula: C40H46N6O8
Molecular Weight: 738.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H46N6O8 |
|---|---|
| Molecular Weight | 738.8 g/mol |
| IUPAC Name | 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
| Standard InChI | InChI=1S/C40H46N6O8/c1-31-42-44-40(45-43-31)34-12-14-36(15-13-34)54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-41-38(47)16-17-39(48)46-30-35-8-3-2-6-32(35)10-11-33-7-4-5-9-37(33)46/h2-9,12-15H,16-30H2,1H3,(H,41,47) |
| Standard InChI Key | LYAWWCSDTUVKQV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyltetrazine-PEG6-DBCO features three distinct components:
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Methyltetrazine: A six-membered aromatic ring with four nitrogen atoms, enabling rapid IEDDA reactions with strained alkenes like trans-cyclooctene (TCO) .
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PEG6 Spacer: A hexaethylene glycol chain that improves aqueous solubility, minimizes aggregation, and provides flexibility for conjugation.
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DBCO: A cyclooctyne group that undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, ideal for modifying azide-functionalized biomolecules .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C40H46N6O8 | |
| Molecular Weight | 738.8 g/mol | |
| Purity | ≥95% (HPLC) | |
| Solubility | DMSO, DMF, aqueous buffers | |
| Storage Conditions | -20°C, desiccated |
The compound typically appears as a red oil or solid, depending on formulation, and exhibits stability under recommended storage conditions .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential coupling reactions:
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Methyltetrazine Activation: The methyltetrazine moiety is functionalized with a PEG6 chain using carbodiimide-mediated coupling in anhydrous DMF or DMSO.
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DBCO Conjugation: The PEG6-tetrazine intermediate is reacted with DBCO-NHS ester under inert conditions to form the final product .
Reaction Conditions
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Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are preferred for their ability to dissolve hydrophobic intermediates.
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Temperature: Reactions proceed at 25–40°C to balance kinetics and side-product formation.
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Purification: Reverse-phase HPLC or size-exclusion chromatography ensures ≥95% purity, critical for reproducible bioorthogonal applications .
Mechanism of Bioorthogonal Conjugation
Inverse Electron Demand Diels-Alder (IEDDA) Reaction
Methyltetrazine-PEG6-DBCO reacts with strained dienophiles (e.g., TCO) via IEDDA, forming stable dihydropyridazine adducts. Key attributes include:
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Rate Constants: Second-order rate constants exceed 1,000 M⁻¹s⁻¹, enabling conjugation within seconds under physiological conditions .
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Specificity: Minimal cross-reactivity with endogenous biomolecules ensures precise labeling in complex environments .
Dual Functionalization Strategy
The DBCO group allows simultaneous or sequential conjugation with azide-bearing molecules (e.g., antibodies, peptides), while the tetrazine targets TCO-modified entities. This dual functionality facilitates modular assembly of multifunctional constructs .
Applications in Biomedical Research
Targeted Drug Delivery
Methyltetrazine-PEG6-DBCO enables site-specific drug conjugation to antibody-drug conjugates (ADCs). For example:
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Tumor Targeting: Anti-HER2 antibodies modified with TCO react with tetrazine-linked chemotherapeutics, enhancing tumor uptake and reducing off-target toxicity .
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Controlled Release: The stability of the dihydropyridazine linkage ensures payload release only in target tissues.
Molecular Imaging
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Fluorescent Probes: Tetrazine-quenched fluorogens activate upon TCO binding, enabling real-time tracking of cell-surface receptors in vivo .
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PET/SPECT Imaging: Radiolabeled TCO agents conjugate with tetrazine-modified targeting vectors, improving signal-to-noise ratios in cancer imaging .
Diagnostic Assays
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Lateral Flow Assays: DBCO-functionalized gold nanoparticles pair with tetrazine-TCO systems for ultrasensitive pathogen detection .
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Flow Cytometry: Sequential labeling of azide- and TCO-tagged cells allows multiplexed analysis of heterogeneous populations .
Comparative Analysis with Related Compounds
Methyltetrazine-PEG6-Maleimide
This analog replaces DBCO with a maleimide group for thiol conjugation. While maleimide permits rapid cysteine coupling, it lacks DBCO’s bioorthogonality, limiting use in azide-rich environments .
Methyltetrazine-DBCO (Without PEG6)
The absence of PEG6 reduces solubility and increases aggregation, hindering applications in aqueous systems .
Table 2: Performance Comparison of Tetrazine Reagents
| Reagent | Solubility | Conjugation Speed | Multiplexing Capacity |
|---|---|---|---|
| Methyltetrazine-PEG6-DBCO | High | <1 minute | Dual (DBCO + TCO) |
| Methyltetrazine-DBCO | Moderate | <1 minute | Dual (DBCO + TCO) |
| Methyltetrazine-PEG6-Mal | High | ~10 minutes | Single (Thiol) |
Research Advancements and Future Directions
Enhanced Kinetic Studies
Recent work optimizes tetrazine substituents (e.g., methyl vs. phenyl) to fine-tune reaction rates. Methyltetrazine-PEG6-DBCO’s balance of speed and stability makes it preferable for in vivo applications .
Theranostic Platforms
Combining diagnostic (e.g., near-infrared dyes) and therapeutic (e.g., siRNA) agents on a single PEG6-DBCO scaffold enables simultaneous imaging and treatment, as demonstrated in glioblastoma models .
Challenges and Limitations
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